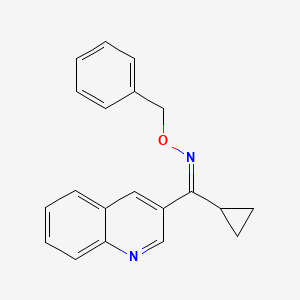![molecular formula C13H14F4N2O B2594726 2-fluoro-N-[2-(trifluorométhyl)cyclohexyl]pyridine-4-carboxamide CAS No. 1292097-95-0](/img/structure/B2594726.png)
2-fluoro-N-[2-(trifluorométhyl)cyclohexyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties may contribute to the formulation of products with improved efficacy and environmental profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as Ruppert-Prakash reagent (TMSCF3) or through radical trifluoromethylation.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the fluorine atoms can influence the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- 2-fluoro-N-[2-(trifluoromethyl)cyclopentyl]pyridine-4-carboxamide
- 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide stands out due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features confer unique chemical and physical properties, such as enhanced lipophilicity and metabolic stability, which can be advantageous in various applications.
Propriétés
IUPAC Name |
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11-7-8(5-6-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h5-7,9-10H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISIVHPSQMJVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
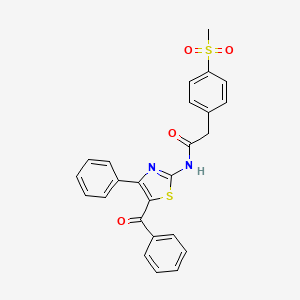
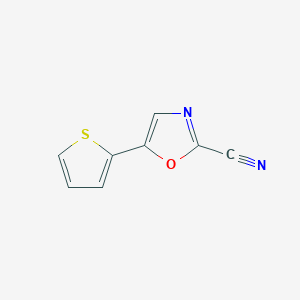
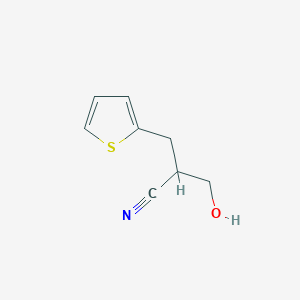
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)
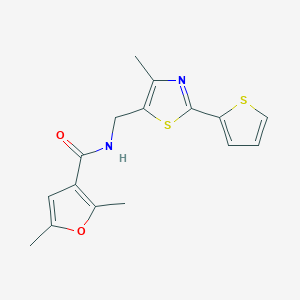
![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)
![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2594656.png)
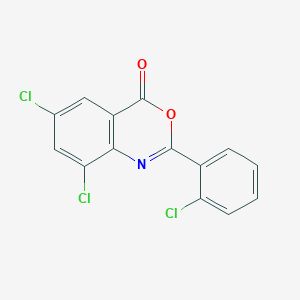
![N-(4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2594659.png)
![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2594664.png)
